molecular formula C21H35NO3Si B2869954 (3aR,4R,6aS)-5-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole CAS No. 153172-30-6

(3aR,4R,6aS)-5-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole

Cat. No.: B2869954
CAS No.: 153172-30-6
M. Wt: 377.6
InChI Key: QQIXCHPHMBTTIZ-CEXWTWQISA-N
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Description

The compound (3aR,4R,6aS)-5-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole is a pyrrolidine derivative featuring a fused [1,3]dioxolo[4,5-c]pyrrole core. Key structural attributes include:

  • Stereochemistry: The 3aR,4R,6aS configuration defines its three-dimensional arrangement.
  • Functional Groups: A tert-butyldimethylsilyl (TBS) ether protects the hydroxymethyl group at position 4, while a benzyl group is attached at position 3.
  • Molecular Formula: C21H33NO3Si (estimated based on analogs in and ).
  • Applications: Primarily used as a synthetic intermediate in pharmaceutical research, particularly for protecting hydroxyl groups during multi-step syntheses .

Properties

IUPAC Name

[(3aR,4R,6aS)-5-benzyl-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl]methoxy-tert-butyl-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO3Si/c1-20(2,3)26(6,7)23-15-17-19-18(24-21(4,5)25-19)14-22(17)13-16-11-9-8-10-12-16/h8-12,17-19H,13-15H2,1-7H3/t17-,18+,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIXCHPHMBTTIZ-CEXWTWQISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CN(C(C2O1)CO[Si](C)(C)C(C)(C)C)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2CN([C@@H]([C@H]2O1)CO[Si](C)(C)C(C)(C)C)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (3aR,4R,6aS)-5-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole involves multiple steps, typically starting with the preparation of the dioxolopyrrole core. This core can be synthesized through a series of condensation reactions involving appropriate precursors.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

(3aR,4R,6aS)-5-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule, potentially altering its reactivity and properties.

    Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

(3aR,4R,6aS)-5-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole has a wide range of applications in scientific research, including:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure allows it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways and developing new drugs.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3aR,4R,6aS)-5-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Physicochemical Properties (Based on Analog Data):

Property Value Source
Molecular Weight ~375.6 g/mol Calculated
Solubility Soluble in chloroform, methanol, DMSO
CAS Number 153172-31-7 (core structure)

The compound belongs to a class of silyl-protected pyrrolidine derivatives. Below is a comparative analysis with structurally related analogs:

Structural Analogs and Key Features

Table 1: Structural and Functional Comparisons
Compound Name / ID Key Features Molecular Weight Notable Substituents Biological Activity (If Reported)
Target Compound: (3aR,4R,6aS)-5-Benzyl-4-(((TBS)oxy)methyl)-[1,3]dioxolo-pyrrole TBS-protected hydroxymethyl, benzyl group, dioxolo ring 375.6 5-Benzyl, 4-TBS-OCH2 N/A (Research intermediate)
(3aR,4R,6aS)-4-(((TBS)oxy)methyl)-2,2-dimethyltetrahydro-[1,3]dioxolo-pyrrole Lacks benzyl group; core structure identical 287.47 None at position 5 Chemical intermediate
(3aS,6aS)-5-(1H-Benzo[d][1,2,3]triazole-5-carbonyl)pyrrolo[3,4-c]pyrrole Benzo-triazole carbonyl, pyrrolo[3,4-c]pyrrole scaffold 256.5 (MS data) Aromatic heterocycle at position 5 Autotaxin inhibition
tert-Butyl 4-(hydroxymethyl)-[1,3]dioxolo-pyrrole-5-carboxylate tert-Butoxycarbonyl (Boc) protection, hydroxymethyl 287.3 Boc group at position 5 Medicinal chemistry intermediate
5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)pyrrolidine-2,5-dicarboxylate Ester groups, tert-butylphenyl substituent 414.5 Dual ester, bulky aryl group Synthetic intermediate
Key Observations:

Protective Groups : The TBS group in the target compound enhances stability during synthesis, similar to Boc protection in .

Substituent Diversity : The benzyl group at position 5 distinguishes the target compound from analogs like , which lack this moiety.

Notes:
  • The TBS group in the target compound offers advantages in lipophilicity, facilitating purification in non-polar solvents .

Potential for Bioactivity

  • Autotaxin Inhibition : Compound (IC50 ~30 nM in assays) suggests that introducing aromatic groups (e.g., benzyl) may enhance target engagement .
  • Antimicrobial Activity : reports pyrrolidine-thiouracil hybrids with Gram-positive bacterial inhibition, though scaffold differences limit direct comparison.

Biological Activity

The compound (3aR,4R,6aS)-5-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole is a complex organic molecule with potential biological applications. This article reviews its biological activity, including mechanisms of action and relevant case studies.

  • Molecular Formula : C21H35NO3Si
  • Molecular Weight : 373.67 g/mol
  • Structural Characteristics : The compound features a dioxole ring and a tert-butyldimethylsilyl (TBDMS) protecting group, which may influence its stability and reactivity in biological systems.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in the context of cancer therapy and immune modulation.

  • T-cell Activation : The compound has been shown to activate Vγ9/Vδ2 T-cells, which are crucial for the immune response against tumors. This activation is mediated through the upregulation of surface markers such as CD69 and CD25 .
  • Cytotoxic Effects : In vitro studies have demonstrated that activated T-cells exhibit potent cytotoxicity against cancer cell lines, such as T24 bladder carcinoma cells. The effective concentration (EC50) for activation was reported to be as low as 0.45 nM for some derivatives .

Case Studies and Research Findings

Study ReferenceFindings
HMBP ProPAgens derived from this compound showed significant activation of Vγ9/Vδ2 T-cells with EC50 values ranging from 0.45 to 1.38 nM.
Synthesis methods for related compounds suggest potential pathways for developing analogs with enhanced biological activity.
Characterization of related compounds indicates that structural modifications can lead to variations in biological efficacy and stability.

Activation of T-cells

In a study involving peripheral blood mononuclear cells (PBMCs), the compound was tested for its ability to activate Vγ9/Vδ2 T-cells. The results indicated that:

  • ProPAgens 5b exhibited the highest potency in activating these cells.
  • The mechanism involved the hydrolysis of ester groups which facilitated cellular uptake and subsequent immune activation.

Cytotoxicity Assays

Further investigations into the cytotoxic effects revealed:

  • Activated T-cells displayed a significant increase in specific lysis of T24 cells when treated with the compound.
  • The selectivity index (SI) was calculated to demonstrate the effectiveness of the compound in targeting cancer cells over normal cells.

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